Tetrahydromagnolol

Descripción general

Descripción

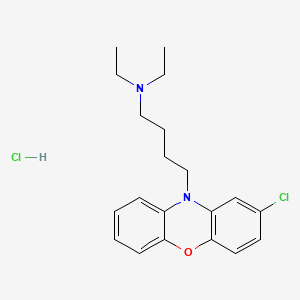

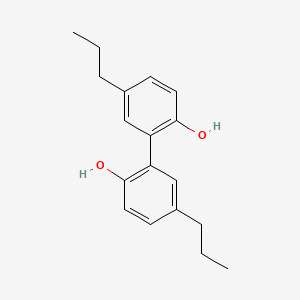

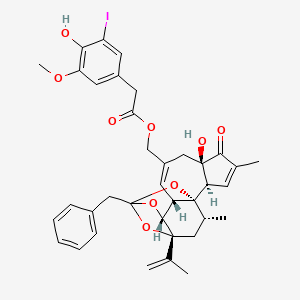

Tetrahydromagnolol is a compound with the linear formula C18H22O2 . It is a major metabolite of Magnolol , which is one of the primary active components of Magnoliae officinalis cortex .

Synthesis Analysis

Structural modification is becoming an increasingly promising method for obtaining Magnolol derivatives with better therapeutic effects and higher bioavailability .Molecular Structure Analysis

The molecular formula of Tetrahydromagnolol is C18H22O2. It has an average mass of 270.366 Da and a monoisotopic mass of 270.161987 Da .Physical And Chemical Properties Analysis

Tetrahydromagnolol has a density of 1.1±0.1 g/cm3, a boiling point of 400.5±40.0 °C at 760 mmHg, and a flash point of 182.2±21.9 °C. It has 2 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds .Aplicaciones Científicas De Investigación

Cannabinoid Receptor Agonist

Tetrahydromagnolol is an agonist of cannabinoid (CB) receptors . It binds to the CB1 and CB2 receptors and inhibits forskolin-induced cAMP accumulation . This property makes it a potential candidate for research in the field of neuroscience, particularly in the study of cannabinoid signaling .

Antagonist of GPR55

In addition to being a cannabinoid receptor agonist, Tetrahydromagnolol also acts as an antagonist of GPR55 . GPR55 is a G protein-coupled receptor that has been associated with various physiological and pathological processes, including pain perception and bone development .

Metabolite of Magnolol

Tetrahydromagnolol is a major metabolite of magnolol , a bioactive compound found in the bark of the Magnolia tree. This relationship suggests potential applications in the study of metabolic pathways and the pharmacokinetics of natural products .

Inhibition of Tyrosinase Maturation

Research has shown that Tetrahydromagnolol can reduce melanin biosynthesis and decrease tyrosinase protein levels by inhibiting tyrosinase maturation and increasing the rate of its degradation . This suggests potential applications in dermatology, particularly in the development of treatments for hyperpigmentation disorders .

Potential Therapeutic Applications

Given its interaction with cannabinoid receptors and GPR55, Tetrahydromagnolol may have potential therapeutic applications. For example, it could be investigated for its potential use in pain management, given the role of these receptors in pain perception .

Development of New Drugs

The structure of Tetrahydromagnolol is relatively simple and easily accessible from common starting materials . This makes it a promising lead structure for the development of potent cannabinoid receptor agonists . Its scaffold is versatile and may be fine-tuned to obtain a broad range of receptor affinities, selectivities, and efficacies .

Mecanismo De Acción

Target of Action

Tetrahydromagnolol, a major metabolite of magnolol, primarily targets the cannabinoid CB2 receptors . It is a highly selective peripheral CB2 receptor agonist . Additionally, it behaves as an antagonist at GPR55, a CB-related orphan receptor .

Mode of Action

Tetrahydromagnolol interacts with its targets by activating the CB2 receptors and blocking the GPR55 receptors . It is 19-fold more potent than magnolol, exhibiting high selectivity for the CB2 receptor over the CB1 receptor .

Biochemical Pathways

It’s known that the activation of cb2 receptors results in analgesic and anti-inflammatory effects

Pharmacokinetics

It’s known that the metabolites of magnolol, including tetrahydromagnolol, show an increasing trend after repeated administration, indicating that their formation is related to the induction of metabolic enzymes in animal tissues and/or intestinal bacteria .

Result of Action

The activation of CB2 receptors by Tetrahydromagnolol can lead to analgesic and anti-inflammatory effects . As an antagonist at GPR55, it may also influence various cellular processes . .

Action Environment

It’s known that various environmental factors can affect the function of the endocannabinoid system and the action of cannabinoids . Therefore, it’s plausible that factors such as diet, lifestyle, and exposure to pollutants could potentially influence the action of Tetrahydromagnolol.

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-hydroxy-5-propylphenyl)-4-propylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-3-5-13-7-9-17(19)15(11-13)16-12-14(6-4-2)8-10-18(16)20/h7-12,19-20H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYAQUBKYAKSHOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415784 | |

| Record name | 2-(2-hydroxy-5-propylphenyl)-4-propylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Hydroxy-5-propylphenyl)-4-propylphenol | |

CAS RN |

20601-85-8 | |

| Record name | 2-(2-hydroxy-5-propylphenyl)-4-propylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1662939.png)

![Benzaldehyde, 3-chloro-, [(3-chlorophenyl)methylene]hydrazone](/img/structure/B1662941.png)

![[[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-phenylphosphoryl]benzene](/img/structure/B1662948.png)